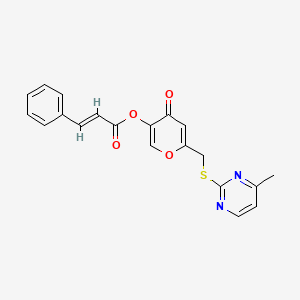

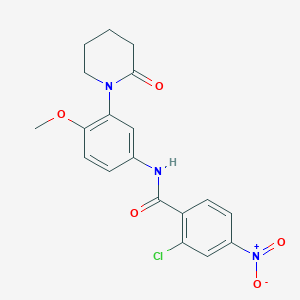

![molecular formula C19H14N2 B2491438 2,3-二苯基咪唑并[1,2-a]吡啶 CAS No. 85102-26-7](/img/structure/B2491438.png)

2,3-二苯基咪唑并[1,2-a]吡啶

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 2,3-diphenylimidazo[1,2-a]pyridine, can be achieved through various methods. One efficient approach is a one-pot, multi-component synthesis involving a mixture of 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione under solvent-free conditions, yielding imine derivatives in excellent yields. Single-crystal X-ray analysis confirms the structure of these compounds (Adib et al., 2008). Another method employs a 2-aminopyridine/CBrCl3 α-bromination shuttle for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines, offering simplicity and ease of scale-up (Roslan et al., 2016).

Molecular Structure Analysis

The molecular structure of 2,3-diphenylimidazo[1,2-a]pyridine derivatives has been elucidated through spectroscopic and crystallographic methods. The structure is characterized by a bridgehead bicyclic 5–6 heterocycle framework, as confirmed by single-crystal X-ray analysis in several synthesis studies (Adib et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, a novel dealkylation reaction has been developed for 3-aminoimidazo[1,2-a]pyridine derivatives, demonstrating the accessibility of new substitution patterns (Blackburn & Guan, 2000). Additionally, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines showcases the broad substrate scope and functional group tolerance of these reactions (Rao et al., 2017).

Physical Properties Analysis

The physical properties of 2,3-diphenylimidazo[1,2-a]pyridine derivatives, such as melting points and solubility, are crucial for their handling and application in various fields. These properties are often determined through systematic characterization after synthesis, as seen in educational demonstrations of N-heterocycle preparations (Santaniello et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,3-diphenylimidazo[1,2-a]pyridines, such as reactivity towards nucleophiles and electrophiles, are of significant interest. These properties are explored through various synthetic routes and reactions, providing insights into the versatility and potential applications of these compounds. The synthesis and characterization work provide a foundation for understanding their reactivity and functional group compatibility (Adib et al., 2008); (Roslan et al., 2016).

科学研究应用

光电和电荷转移性能

对2,3-二苯基咪唑[1,2-a]吡啶衍生物的研究,如1,3-二苯基咪唑[1,5-a]吡啶,揭示了它们在光电应用中的潜力。这些化合物表现出显著的电荷转移性能,使它们适用于有机半导体器件的使用。它们的分子和固态性质,如吸收、发射光谱和电荷转移特性,已经得到广泛研究(Irfan et al., 2019)。

合成和生物评价

已合成一系列新型的5,7-二苯基咪唑[1,2-a]吡啶衍生物,并对它们在各种人类癌细胞系中的细胞毒活性进行了评估,显示出中等到优异的活性。这表明它们在开发新的抗癌药物中具有潜力(Liao et al., 2014)。

生物标志物的荧光性能

咪唑[1,2-a]吡啶,如3-羟甲基咪唑[1,2-a]吡啶,被探索其荧光性能。这些衍生物被研究作为潜在的生物标志物和光化学传感器,在各种介质中发射光,这在生物和化学传感应用中可能很有用(Velázquez-Olvera等,2012)。

合成技术和应用

已开发了各种咪唑[1,2-a]吡啶的合成技术,如微波辐射法用于加速5,6-二苯基咪唑[1,2-a]吡嘧啶的合成。这种高效方法可用于药物发现中的库合成,突显了该化合物在药物化学中的相关性(Han et al., 2011)。

磷光有机发光二极管

已合成了一种2,3-二苯基咪唑[1,2-a]吡啶铱(III)配合物,用于磷光有机发光二极管(OLEDs)。使用这种配合物的优化器件表现出卓越的性能,表明在高色彩还原指数白色OLEDs中具有潜在应用(Jun et al., 2016)。

作用机制

While the specific mechanism of action for 2,3-Diphenylimidazo[1,2-a]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridines are known for their wide range of biological activities. They have been studied for their antiviral, antibacterial, antifungal, antiprotozoal, antiherpes, and anti-apoptotic properties .

安全和危害

未来方向

Imidazo[1,2-a]pyridines, including 2,3-Diphenylimidazo[1,2-a]pyridine, continue to be of interest in drug design and medicinal chemistry due to their structural similarity to DNA bases and their wide range of biological activities . Future research may focus on further exploring their biological activities and developing more efficient synthesis methods .

属性

IUPAC Name |

2,3-diphenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFIDBQBUSOODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320522 | |

| Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85102-26-7 | |

| Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

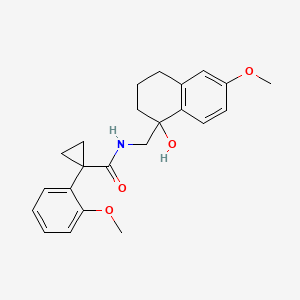

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2491355.png)

![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)

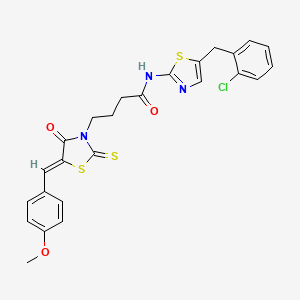

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2491358.png)

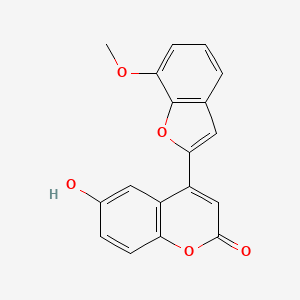

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2491360.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2491361.png)

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)

![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)

![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)